molecular formula C8H14O4 B6160053 ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 144985-81-9

ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6160053
CAS No.: 144985-81-9
M. Wt: 174.2
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Description

Ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.2. The purity is usually 93.
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Biological Activity

Ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate (CAS Number: 144985-81-9) is a cyclopropane derivative known for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural properties that may confer various therapeutic effects.

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • IUPAC Name : this compound
  • Physical Form : Oil
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antiviral and anticancer properties.

Antiviral Activity

Research indicates that derivatives of cyclopropane compounds exhibit significant antiviral activities. A related compound, (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (A-5021), demonstrated potent inhibition against equine herpesvirus type 1 (EHV-1). In studies, A-5021 was found to be approximately 15-fold more effective than acyclovir in inhibiting viral replication in equine embryonic lung cells and completely inhibited viral plaque formation in nasal mucosal explants at certain concentrations .

Anticancer Potential

The potential anticancer activity of compounds similar to this compound has also been investigated. For instance, dianhydrogalactitol, a structurally related compound, has shown efficacy as an alkylating agent against non-small-cell lung carcinoma and ovarian cancer. It acts independently of the MGMT repair mechanism and is effective against tumors resistant to conventional therapies .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
A-5021Antiviral15-fold more potent than acyclovir against EHV-1.
DianhydrogalactitolAnticancerEffective against NSCLC and ovarian cancer; acts as an alkylating agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Viral Replication : Similar compounds have been shown to disrupt viral replication processes.
  • Alkylation of DNA : Related compounds like dianhydrogalactitol act by forming covalent bonds with DNA, leading to cytotoxic effects in cancer cells.

Properties

CAS No.

144985-81-9

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

93

Origin of Product

United States

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